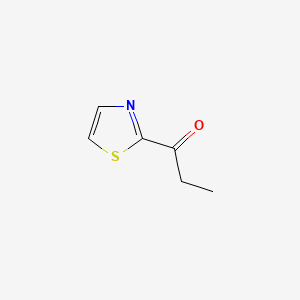

2-Propionylthiazole

説明

Overview of Thiazole (B1198619) Derivatives in Interdisciplinary Scientific Contexts

Thiazole, a five-membered heterocyclic compound containing a nitrogen and a sulfur atom, serves as a foundational scaffold in a vast array of biologically active compounds. globalresearchonline.netbohrium.com Its derivatives are the subject of extensive study across various scientific disciplines, particularly in medicinal chemistry. globalresearchonline.netresearchgate.net The thiazole ring is a crucial component in numerous FDA-approved drugs, highlighting its therapeutic importance. fabad.org.tr

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. bohrium.comfabad.org.tr Researchers continuously modify the substituents on the thiazole ring to develop new molecules with enhanced biological potency. globalresearchonline.net This has led to the synthesis of numerous compounds with applications as anti-inflammatory, anti-hypertensive, anti-bacterial, and anti-HIV agents. researchgate.net The versatility of the thiazole scaffold makes it a significant target in the quest for novel therapeutic agents with improved efficacy and better pharmacokinetic profiles. bohrium.comfabad.org.tr

Significance of 2-Propionylthiazole as a Research Target Compound

This compound, a derivative of thiazole, is a compound of significant interest in several research areas due to its distinctive properties. It is recognized for its characteristic nutty, roasted aroma, which makes it a valuable component in the food and fragrance industries. chemimpex.com In the food industry, it is utilized as a flavoring agent in products like baked goods to enhance their sensory profile. chemimpex.com

Beyond its applications in flavor and fragrance, this compound is a target in pharmaceutical and agricultural research. chemimpex.com Studies have explored its potential therapeutic properties, including its role in the development of new medications that target specific biological pathways. chemimpex.comsmolecule.com For instance, research has investigated the anticancer properties of its derivatives and their interactions with DNA and enzymes. smolecule.comscirp.org In agriculture, it is being explored as a potential biopesticide, offering a more environmentally friendly alternative to conventional synthetic pesticides. chemimpex.com Furthermore, it serves as a standard in analytical chemistry for the accurate detection and quantification of similar compounds in various samples. chemimpex.com

Historical Perspectives and Evolution of Research on this compound

The study of thiazole and its derivatives has a rich history rooted in the broader field of heterocyclic chemistry. The initial focus was on understanding the fundamental chemistry and synthesis of the thiazole ring. Over time, research has evolved to explore the diverse biological activities of its derivatives.

Early research on this compound likely stemmed from its identification as a natural flavor component. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavoring agent in 2002. nih.govinchem.org This highlights its established use and the scientific scrutiny it has undergone.

More recent research has delved into the medicinal chemistry of this compound derivatives. For example, a 2018 study reported on a series of α-(N)-heterocyclic thiosemicarbazone ligands based on a 2-propionyl-thiazole backbone and their copper(II) complexes. scirp.orgscirp.org This research demonstrated that these copper complexes inhibit human topoisomerase IIα and show significant activity against breast cancer cell lines, opening new avenues for its application in cancer research. scirp.orgscirp.org The evolution of analytical techniques, such as two-dimensional gas chromatography (GCxGC), has also improved the identification and characterization of this compound in complex mixtures. azom.comgcms.cz

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | chemimpex.comnih.gov |

| Molecular Weight | 141.19 g/mol | chemimpex.comnih.gov |

| Appearance | Colorless to light yellow or light orange clear liquid | chemimpex.com |

| Odor | Brown-roasted, vanilla-like | nih.gov |

| Boiling Point | 107 °C at 16 mmHg | chemimpex.com |

| Density | 1.18 - 1.210 g/mL | chemimpex.comnih.gov |

| Refractive Index | 1.528-1.533 | nih.gov |

| Solubility | Insoluble in water; soluble in fats, oils, and most organic solvents | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAENAWSLPSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195651 | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, oily liquid; brown-roasted, vanilla-like odour | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.205-1.210 | |

| Record name | 2-Propionylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

43039-98-1 | |

| Record name | 1-(2-Thiazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43039-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043039981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05CB62UH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 2 Propionylthiazole

Synthetic Pathways to 2-Propionylthiazole

The synthesis of this compound can be achieved through various chemical reactions, with the Hantzsch thiazole (B1198619) synthesis being a foundational method. researchgate.net This section details the established routes, the role of catalysis, and considerations for optimizing yield and purity.

Established Synthetic Routes and Reaction Conditions

A common and established method for synthesizing thiazole derivatives is the Hantzsch synthesis, which involves the condensation and subsequent cyclization of a haloketone with a thioamide. researchgate.net For this compound specifically, a prevalent synthetic strategy involves the reaction of thioamides with α-haloketones. For instance, the reaction of 2-bromo-3,4-hexanedione with thioacetamide (B46855) is a known route to produce a substituted propionylthiazole, namely 2,5-dimethyl-4-propionylthiazole. prepchem.com

Another documented method involves the condensation of thiosemicarbazide (B42300) with propionyl chloride in the presence of a base. smolecule.com Furthermore, a specific synthesis involves reacting this compound with thiosemicarbazones in isopropanol (B130326) under acidic conditions. This mixture is heated to 60°C for 24 hours, and upon cooling, the desired product crystallizes. smolecule.com

Catalysis in this compound Synthesis

Catalysis plays a crucial role in many synthetic routes for thiazole derivatives, often improving reaction rates and yields. univie.ac.at In the synthesis of this compound-based thiosemicarbazones, a catalytic amount of sulfuric acid is often employed. For example, a 1% by weight sulfuric acid solution in isopropanol is used to catalyze the reaction between this compound and a substituted thiosemicarbazide. scirp.orgresearchgate.net This acidic catalysis facilitates the condensation reaction. scirp.org

Recent advancements in catalysis for thiazole synthesis highlight the use of palladium N-heterocyclic carbene (Pd-NHC) complexes for C-H bond activation and arylation of thiazole rings. inonu.edu.tr While not a direct synthesis of the this compound core itself, this demonstrates the application of modern catalytic methods in modifying the thiazole structure, which could be relevant for further derivatization. The development of new catalytic transformations aims to replace conventional, multi-stage reaction sequences, thereby reducing waste and improving efficiency. univie.ac.at

Yield Optimization and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of this compound and its derivatives are critical for their application. In the synthesis of this compound-based thiosemicarbazones, the reaction conditions are carefully controlled to maximize the yield. For instance, the reaction between this compound and 4-tert-butyl-3-thiosemicarbazide at 60°C for 24 hours, followed by cooling to 0°C overnight, resulted in a yield of 69.8%. scirp.orgresearchgate.net In another example, the synthesis of (E)-N-ethyl-2-[1-(thiazol-2-yl)-propylidene]hydrazinecarbothioamide from this compound and 4-ethyl-3-thiosemicarbazide (B82095) yielded 85.4%. researchgate.net

Purification of the final products is typically achieved through filtration and drying of the crystalline precipitate. scirp.orgresearchgate.net The purity of the synthesized compounds is confirmed using various analytical techniques, including melting point determination, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, the theoretical mass-to-charge ratio (m/z) from mass spectrometry is compared with the experimental value to confirm the identity of the product. scirp.orgresearchgate.net Techniques like ultrasound crystallization can also be employed to obtain specific and stable solid forms of the compound. google.comscribd.com

Synthesis of this compound-Based Ligands and Complexes

The this compound backbone serves as a versatile scaffold for the synthesis of multidentate ligands, particularly thiosemicarbazones. These ligands are of significant interest due to their ability to chelate with various transition metal ions, forming stable complexes with diverse geometries and potential applications. scirp.orgresearchgate.net

Thiosemicarbazone Ligand Synthesis Utilizing a this compound Backbone

Thiosemicarbazone ligands derived from this compound are synthesized through a condensation reaction between this compound and a substituted thiosemicarbazide. scirp.orgresearchgate.net This reaction is typically carried out in a solvent such as isopropanol and is often catalyzed by an acid, like a dilute solution of sulfuric acid. scirp.orgresearchgate.net The general reaction involves mixing equimolar amounts of this compound and the appropriate 4-substituted-3-thiosemicarbazide. The mixture is then heated, often to around 60°C, and stirred for an extended period, such as 24 hours, to ensure the completion of the reaction. scirp.orgresearchgate.net Upon cooling, the thiosemicarbazone ligand precipitates as a crystalline solid, which can then be isolated by filtration. scirp.orgresearchgate.net

Two examples of such ligands are this compound ethylthiosemicarbazone (PTZ-ETSC) and this compound tert-butylthiosemicarbazone (PTZ-tBTSC). scirp.org These ligands are characterized by their N-N-S tridentate coordination backbone, which allows them to effectively chelate metal ions. scirp.org

Table 1: Synthesis of this compound-Based Thiosemicarbazone Ligands

| Ligand Name | Starting Materials | Solvent | Catalyst | Reaction Conditions | Yield |

| PTZ-ETSC | This compound, 4-Ethyl-3-thiosemicarbazide | Isopropanol | 1% H₂SO₄ in Isopropanol | Heated at 60°C, 24h | 85.4% researchgate.net |

| PTZ-tBTSC | This compound, 4-tert-Butyl-3-thiosemicarbazide | Isopropanol | 1% H₂SO₄ in Isopropanol | Heated at 60°C, 24h | 69.8% scirp.orgresearchgate.net |

Complexation with Transition Metal Ions (e.g., Copper(II), Palladium(II), Lead(II), Zinc(II))

The thiosemicarbazone ligands derived from this compound readily form complexes with a variety of transition metal ions. researchgate.netscirp.org The chelation typically occurs through the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the azomethine and the thiazole ring, making them tridentate ligands. scirp.orgscirp.org During chelation, the hydrazinic proton is often lost, resulting in a mono-anionic ligand. scirp.orgscirp.org

Copper(II) Complexes: The reaction of this compound-based thiosemicarbazone ligands with copper(II) salts, such as copper(II) chloride, leads to the formation of square planar metal complexes. scirp.orgscirp.org For example, the complexes [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl] have been synthesized and characterized. scirp.orgresearchgate.net The crystal structure of [Cu(PTZ-tBTSC)Cl] reveals a square planar arrangement around the copper(II) ion, and in the solid state, it can form a sulfur-bridged dimer. scirp.orgscirp.org However, in solution, these complexes exist as monomers. researchgate.net

Palladium(II) Complexes: Palladium(II) also forms complexes with thiosemicarbazone ligands. rsc.orgoalib.comnih.govrsc.org While specific examples with this compound-based ligands are less detailed in the provided context, the general behavior of thiosemicarbazones suggests that they would coordinate to palladium(II) in a similar fashion to copper(II), likely forming square planar complexes. rsc.orgnih.gov

Lead(II) Complexes: The synthesis of lead(II) complexes with thiosemicarbazone ligands has been reported. researchgate.netresearchgate.net Typically, a hot ethanolic solution of a lead(II) salt, such as lead(II) acetate, is added to a hot ethanolic solution of the ligand. researchgate.net The mixture is then refluxed to facilitate complex formation. researchgate.net

Zinc(II) Complexes: Zinc(II) is another transition metal that forms complexes with thiosemicarbazones. dntb.gov.uanih.gov These complexes are of interest for their potential biological activities. dntb.gov.ua The synthesis would likely follow a similar procedure to that of other transition metal complexes, involving the reaction of a zinc(II) salt with the thiosemicarbazone ligand in a suitable solvent. dntb.gov.ua

Table 2: Examples of this compound-Based Metal Complexes

| Complex | Ligand | Metal Ion | General Geometry |

| [Cu(PTZ-ETSC)Cl] | PTZ-ETSC | Copper(II) | Square Planar scirp.orgscirp.org |

| [Cu(PTZ-tBTSC)Cl] | PTZ-tBTSC | Copper(II) | Square Planar scirp.orgscirp.org |

Structural Elucidation of Metal-Ligand Complexes (e.g., Square Planar Geometry, Dimeric Structures)

The 2-acylthiazole moiety typically acts as a bidentate or tridentate chelating agent. Coordination often involves the nitrogen atom of the thiazole ring and the oxygen atom of the acyl group. mdpi.com In derivatized forms, such as thiosemicarbazones, additional donor atoms from the side chain, like sulfur and another nitrogen atom, participate in chelation, leading to tridentate coordination. scirp.orgscirp.org

Square Planar Geometry

Square planar geometry is a common coordination environment for d⁸ transition metal ions such as Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) complexes. In complexes involving thiazole-based ligands, the metal center is surrounded by donor atoms in a planar arrangement.

For instance, metal complexes with ligands derived from the condensation of 2-acetylthiazole (B1664039) demonstrate this geometry. tandfonline.com In these cases, the ligand can coordinate in a deprotonated, tridentate fashion through a nitrogen-nitrogen-sulfur (NNS) donor set. tandfonline.comsemanticscholar.org When two such ligands coordinate to a single metal ion like Zn(II), they can arrange in a meridional fashion, resulting in a distorted octahedral geometry. semanticscholar.org However, with metals like Cu(II), square planar or distorted square planar geometries are frequently observed. mdpi.comscirp.orgscirp.org

A study on copper(II) complexes with ligands derived from this compound thiosemicarbazone reported a distorted square-planar geometry around the Cu(II) ion. scirp.orgscirp.org This geometry is also found in various other copper complexes with α-(N)-heterocyclic thiosemicarbazones. scirp.orgscirp.org Similarly, palladium(II) and nickel(II) complexes with thiazolylidene carbene ligands, which are structurally related to thiazoles, have been shown to adopt a square planar arrangement of ligands around the central metal atom. unifr.ch The chelation of a ligand containing a thiazole nitrogen and a carbonyl oxygen to a metal center can enforce a square planar geometry, particularly when combined with other suitable co-ligands. mdpi.com

Dimeric Structures

Dimeric structures, where two metal centers are linked together, are also a significant feature of the coordination chemistry of thiazole-based ligands. These structures can be formed through various bridging mechanisms, including halide bridges or bridges formed by the ligand itself.

One well-documented example is the formation of sulfur-bridged dimers. A copper(II) complex with a this compound thiosemicarbazone derivative, [Cu(PTZ-tBTSC)Cl], crystallizes as a sulfur-bridged dimer in the solid state, even though the monomeric unit exhibits a square planar arrangement around the copper ion. scirp.orgscirp.org This type of S-bridged dimeric structure has been noted for several similar compounds. scirp.orgscirp.org

Halide-bridged dimers are another possibility for Cu(II) complexes of α-(N)-heterocyclic thiosemicarbazones. scirp.orgscirp.org In a different class of dimeric complexes, four N-substituted thiazole sulfonamide ligands bridge two copper(II) centers. nih.gov In the resulting dinuclear complex, [Cu₂(tz-ben)₄], the metal ions are bridged by four triatomic NCN groups from the thiazole rings, with each copper ion adopting a distorted square pyramidal geometry. nih.gov

The formation of either a monomer or a dimer can be influenced by several factors, including the specific nature of the heterocyclic ring, the steric bulk of substituents on the ligand, and the identity of any co-ligands present. scirp.orgscirp.org

Research Findings on Metal-Thiazole Complex Structures

The following table summarizes structural data from crystallographic studies on metal complexes containing thiazole-based ligands, illustrating the prevalence of square planar and dimeric motifs.

| Complex | Metal Ion | Ligand(s) | Geometry | Key Structural Features |

| [Cu(PTZ-tBTSC)Cl] | Cu(II) | This compound tert-butylthiosemicarbazone, Chloride | Monomer: Distorted Square Planar; Solid State: Dimer | In the solid state, forms a sulfur-bridged dimer. scirp.orgscirp.org |

| [Cu₂(tz-ben)₄] | Cu(II) | N-thiazol-2-yl-benzenesulfonamide | Dimer: Distorted Square Pyramidal | Two Cu(II) ions are bridged by four NCN groups of the thiazole ligands. nih.gov |

| [Ni(PPh₃)₂(C₁₀H₈N₂OS)] | Ni(II) | Thiazolylidene, Triphenylphosphine | Square Planar | A normal carbene complex derived from a thiazolium salt. unifr.ch |

| [Pd(anp)((CH₂CH₂CONH)₂CS)] | Pd(II) | 2-anilinopyridyl, Diethyl-diacylthiourea | S,N Bidentate Chelate | The diacylthiourea ligand coordinates in an S,N bidentate fashion. rsc.org |

| [ZnL₂] | Zn(II) | (E)-2-(1-(thiazol-2-yl)ethylidene)hydrazine-1-carbothioamide | Distorted Octahedral | Two tridentate NNS ligands coordinate to the metal center. tandfonline.comsemanticscholar.org |

Spectroscopic and Advanced Structural Characterization of 2 Propionylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: This experiment identifies the number of chemically distinct protons and provides information about their local electronic environment through chemical shifts (δ). For 2-propionylthiazole, one would expect signals for the two thiazole (B1198619) ring protons and the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group). Protons on sp²-hybridized carbons, like the thiazole ring, typically resonate at lower fields (further downfield) than those on saturated sp³-hybridized carbons. libretexts.org

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon (C=O) of the propionyl group is expected to be the most downfield signal, typically in the 190-220 ppm range. libretexts.org

DEPTQ-135: Distortionless Enhancement by Polarization Transfer (DEPTQ) is a spectral editing technique that provides information on the multiplicity of each carbon atom. In a DEPTQ-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like the C=O and C2 of the thiazole ring) are also detected, which is an advantage over the standard DEPT-135 experiment.

¹H-¹H COSY: Correlation Spectroscopy (COSY) is a 2D experiment that reveals proton-proton coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons, such as those in the ethyl group (-CH₂-CH₃) and for confirming the connectivity within the thiazole ring if coupling exists between H4 and H5.

¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). columbia.edunanalysis.com This allows for the unambiguous assignment of which protons are bonded to which carbons, pairing the ¹H and ¹³C data.

¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting molecular fragments that are not directly bonded. For example, it can show correlations from the thiazole ring protons to the carbonyl carbon and from the methylene (B1212753) protons of the propionyl group to the C2 carbon of the thiazole ring, confirming the attachment of the side chain.

¹H-¹⁵N HSQC and HMBC: For molecules containing nitrogen, these experiments function similarly to their carbon counterparts but reveal proton-nitrogen correlations. The ¹H-¹⁵N HSQC identifies protons directly attached to nitrogen (N-H), while the ¹H-¹⁵N HMBC shows long-range couplings from protons to nitrogen atoms. scirp.org In this compound, HMBC could show correlations from the H4 and H5 protons to the thiazole nitrogen (N3), confirming the ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) / DEPTQ Signal |

| C=O | C | - | ~195 | Quaternary (Q) |

| -CH₂- | CH₂ | ~3.2 (quartet) | ~35 | Negative |

| -CH₃ | CH₃ | ~1.2 (triplet) | ~8 | Positive |

| Thiazole C2 | C | - | ~168 | Quaternary (Q) |

| Thiazole C4 | CH | ~8.0 (doublet) | ~145 | Positive |

| Thiazole C5 | CH | ~7.7 (doublet) | ~127 | Positive |

Note: These are estimated values based on typical chemical shift ranges for the functional groups. Actual values may vary depending on the solvent and other experimental conditions. libretexts.orgpdx.eduoregonstate.edumsu.edu

While this compound itself lacks a strong hydrogen bond donor, conformational analysis becomes highly relevant for its derivatives that possess such groups, like amides or thiosemicarbazones. In these derivatives, intramolecular hydrogen bonds can significantly influence the molecule's preferred shape in solution.

For instance, studies on thiazole-containing amino acid residues show that they tend to adopt a semi-extended conformation stabilized by an N-H···NTzl hydrogen bond, where a proton on an amide backbone interacts with the nitrogen atom of the thiazole ring. nih.gov Similarly, research on this compound thiosemicarbazone derivatives reveals the presence of two distinct conformers in DMSO-d₆ solution: a major, internally hydrogen-bonded (HB) form and a minor, non-hydrogen-bonded (NHB) form. scirp.org The hydrogen bond exists between the hydrazinic N-H proton and the thiazole ring's nitrogen atom. The presence and ratio of these conformers can be monitored by ¹H NMR, as the chemical shifts of the protons involved in or near the hydrogen bond (such as the N-H and thiazole ring protons) are different in the two forms. scirp.org This conformational preference can be critical for the biological activity and chemical reactivity of the molecule.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular weight of this compound (C₆H₇NOS) is 141.19 g/mol . nist.govnih.gov

Upon electron impact ionization, the this compound molecule will form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight (141). This molecular ion is energetically unstable and will break apart into smaller, characteristic fragment ions. chemguide.co.uk For ketones, a primary fragmentation pathway is α-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. miamioh.edu

For this compound, two main α-cleavage pathways are expected:

Loss of the ethyl radical (•CH₂CH₃), resulting in a stable thiazolyl-carbonyl cation at m/z 112.

Loss of the thiazolyl-carbonyl radical, resulting in an ethyl cation at m/z 29.

Further fragmentation of the thiazole ring itself can also occur. The fragmentation of thiazole rings often involves cleavage to produce specific ions that can help in structure elucidation. semanticscholar.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Notes |

| 141 | Molecular Ion | [C₆H₇NOS]⁺˙ | Corresponds to the molecular weight. |

| 112 | Thiazolyl-carbonyl cation | [C₄H₂NOS]⁺ | Result of α-cleavage (loss of •C₂H₅). |

| 85 | Thiazole cation | [C₃H₃NS]⁺ | Result of cleavage of the entire side chain. |

| 58 | Thioformyl cation | [C₂H₂S]⁺˙ | A common fragment from thiazole ring cleavage. |

| 29 | Ethyl cation | [C₂H₅]⁺ | Result of α-cleavage (loss of thiazolyl-carbonyl radical). |

Note: The relative abundance of these fragments provides a characteristic fingerprint for the compound. miamioh.edulibretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of π-systems and non-bonding electrons (n-electrons). Molecules containing carbonyl groups (C=O) and aromatic rings, like this compound, exhibit characteristic absorptions.

The spectrum of this compound is expected to show two main types of electronic transitions:

π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the conjugated system of the thiazole ring and the carbonyl group. This typically results in a strong absorption band at shorter wavelengths. For some thiazole derivatives, these absorption maxima appear in the range of 358-410 nm. researchgate.net

n → π* transition: This lower-energy transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com For simple ketones, this transition results in a weaker absorption band at a longer wavelength, often in the 270-300 nm region. masterorganicchemistry.com

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the thiazole ring. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov The technique involves directing an X-ray beam at a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a detailed electron density map can be calculated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. youtube.com

While the specific crystal structure of the parent this compound is not reported in the searched literature, studies on its derivatives provide insight into the structural characteristics of this class of compounds. For example, the X-ray structure of a related thiazoline (B8809763) derivative has been determined, providing precise data on the geometry of the five-membered ring and its substituents. researchgate.net Similarly, crystal structures of metal complexes involving ligands derived from this compound have been elucidated, showing how the thiazole nitrogen and other donor atoms coordinate to a metal center. scirp.org These studies confirm the molecular connectivity and provide invaluable data on the solid-state conformation and intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties.

Biological Activities and Pharmacological Investigations of 2 Propionylthiazole Derivatives

Anticancer Activity Studies

Studies have focused on thiosemicarbazone derivatives of 2-propionylthiazole and their metal complexes, revealing notable anticancer properties. The introduction of a 2-propionyl-thiazole backbone into α-(N)-heterocyclic thiosemicarbazones has yielded compounds that demonstrate significant activity against cancer cell lines and key cellular enzymes involved in cancer proliferation. scirp.org

A critical target in cancer chemotherapy is topoisomerase II (Topo II), an enzyme that modulates DNA topology and is essential for cell replication. nih.gov Copper(II) complexes of this compound thiosemicarbazone derivatives have been identified as potent inhibitors of human topoisomerase IIα (TopoIIα). scirp.orgscirp.org Specifically, two copper complexes, [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl], demonstrated strong inhibitory effects on the enzyme. scirp.org The inhibitory activity of [Cu(PTZ-ETSC)Cl] was observed at concentrations between 2-4 μM, while [Cu(PTZ-tBTSC)Cl] showed inhibition at 8-10 μM. scirp.orgscirp.orgresearchgate.net This indicates that the [Cu(PTZ-ETSC)Cl] complex is a more potent inhibitor of TopoIIα under the tested conditions. scirp.org

Inhibition of Human Topoisomerase IIα

| Compound | Inhibition Concentration (μM) |

|---|---|

| [Cu(PTZ-ETSC)Cl] | ~2-4 |

| [Cu(PTZ-tBTSC)Cl] | ~8-10 |

Topo II inhibitors are broadly classified as catalytic inhibitors or poisons. nih.gov Catalytic inhibitors disrupt the enzyme's function without stabilizing the DNA-enzyme cleavage complex, often by interfering with ATP binding or hydrolysis. nih.govresearchgate.net Research on similar α-(N)-heterocyclic thiosemicarbazone Cu(II) complexes suggests that a primary mechanism of action is the catalytic inhibition of the TopoIIα enzyme through its ATPase domain. researchgate.netresearchgate.net This inhibition of ATP hydrolysis prevents the enzyme from carrying out its function of altering DNA topology, which is crucial for cell division. nih.govresearchgate.net The square planar geometry adopted by these copper complexes appears to be important for their inhibitory role. researchgate.netscirp.org

The inhibitory effect of this compound derivatives on TopoIIα has been demonstrated using plasmid DNA relaxation assays. scirp.orgscirp.org In these assays, TopoIIα relaxes supercoiled (SC) plasmid DNA into a relaxed (R) form. scirp.org The addition of an effective inhibitor prevents this process, leaving the DNA in its supercoiled state. scirp.org Studies showed that copper complexes of this compound thiosemicarbazone, specifically [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl], inhibited the TopoIIα-mediated relaxation of plasmid DNA in a dose-dependent manner. scirp.orgscirp.org Research on the broader class of α-(N)-heterocyclic thiosemicarbazone metal complexes also utilizes DNA cleavage assays, which have shown that Cu(II) complexes can induce higher levels of DNA cleavage compared to their palladium (Pd(II)) counterparts, suggesting they can also act as Topo II poisons. researchgate.net

The anticancer potential of this compound thiosemicarbazone derivatives has been evaluated against human breast adenocarcinoma cell lines, including the triple-negative MDA-MB-231 and the estrogen-receptor-positive MCF7 lines. scirp.orgnih.gov Both the uncomplexed ligands and their copper(II) complexes were tested to determine their cytotoxic effects. scirp.org The results indicated that the copper complexes possess significantly greater activity against both breast cancer cell lines compared to the ligands alone. scirp.orgresearchgate.net

The half-maximal effective concentration (EC50) values were determined to quantify the potency of the this compound derivatives. The copper complexes showed substantially lower EC50 values, indicating higher potency. scirp.org For the MDA-MB-231 cell line, the EC50 for the [Cu(PTZ-tBTSC)Cl] complex was 1.41 μM, a significant improvement from its ligand's value of 97.8 μM. scirp.orgresearchgate.net The most dramatic effect was observed against the MCF7 cell line, where the [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl] complexes had EC50 values of 0.13 μM and 0.093 μM, respectively. scirp.orgscirp.orgresearchgate.net

EC50 Values in Breast Cancer Cell Lines (μM)

| Compound | MDA-MB-231 | MCF7 |

|---|---|---|

| PTZ-ETSC | 82.6 | 9.36 |

| [Cu(PTZ-ETSC)Cl] | 17.9 | 0.13 |

| PTZ-tBTSC | 97.8 | 0.333 |

| [Cu(PTZ-tBTSC)Cl] | 1.41 | 0.093 |

Beyond TopoIIα inhibition, another mechanism for the anti-proliferative action of these compounds has been proposed. scirp.org The ligand PTZ-tBTSC demonstrated more potent anti-proliferative action against both MDA-MB-231 and MCF-7 cell lines than its PTZ-ETSC counterpart. scirp.orgscirp.org This enhanced activity is suggested to be related to the poisoning of ribonucleotide reductase. scirp.orgscirp.org This enzyme is critical for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. scirp.org Certain α-(N)-heterocyclic thiosemicarbazones, such as Triapine, are well-known for their potent inhibition of ribonucleotide reductase, and it is proposed that this compound derivatives may share this mechanism of action. scirp.orgresearchgate.net

Exploration as a Biopesticide

Research into the derivatives of this compound has identified their potential as active ingredients in biopesticides, offering alternatives to conventional synthetic pesticides. rsc.org The versatility of the thiazole (B1198619) ring allows for structural modifications that lead to compounds with specific herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity:

A notable area of investigation has been the development of this compound derivatives as herbicides. For instance, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, which can be conceptually linked to a propionyl-thiazole backbone, have demonstrated significant post-emergence herbicidal activity. researchgate.netscirp.org Structure-activity relationship (SAR) studies on these compounds have elucidated key chemical features necessary for their herbicidal effects. The presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was found to be crucial for activity. researchgate.netscirp.org Furthermore, the addition of a fluorine or chlorine atom at the 3-position of the pyridine ring significantly enhanced this activity. researchgate.netscirp.org

In greenhouse experiments, specific derivatives, namely I-01 and I-09, effectively controlled broadleaf weeds such as Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at an application rate of 75 grams per hectare. researchgate.net Another derivative, I-26, showed 100% inhibition of Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L in laboratory bioassays. scirp.org

| Compound | Target Weed | Activity |

| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g/ha |

| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g/ha |

| I-26 | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L |

Antifungal and Insecticidal Activities:

Beyond herbicidal effects, derivatives of thiazole, the core heterocyclic structure in this compound, have shown a broad range of antimicrobial and insecticidal activities. researchgate.net For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. scirp.org

In the context of insect control, N-pyridylpyrazole derivatives incorporating a thiazole moiety have been synthesized and evaluated for their insecticidal properties against lepidopteran pests. dergipark.org.tr One compound, 7g, demonstrated excellent insecticidal activity against the diamondback moth (Plutella xylostella), with a median lethal concentration (LC₅₀) of 5.32 mg/L, comparable to the commercial insecticide indoxacarb. dergipark.org.tr Another study on thiazolo[4,5-b]quinoxaline derivatives showed significant mortality percentages against the cotton leafworm (Spodoptera litura). nih.gov

Mechanistic Insights into Biological Action

The biological efficacy of certain this compound derivatives, particularly those modified into thiosemicarbazones, is significantly influenced by their ability to chelate metal ions. This interaction can lead to the formation of metal complexes with enhanced biological activities compared to the parent ligands.

Thiosemicarbazones derived from α-(N)-heterocyclic compounds, including this compound, are effective chelating agents for transition metals like copper(II) and iron(II). scirp.orgscirp.org These thiosemicarbazones typically act as tridentate ligands, binding to the metal ion through their nitrogen and sulfur atoms (N-N-S). scirp.orgscirp.org This chelation results in the formation of stable, square planar metal complexes. scirp.orgscirp.org

The formation of these metal complexes is a critical step in their mechanism of action. For instance, the chelation of Cu(II) by this compound thiosemicarbazone derivatives creates a complex that can interact with biological targets that the ligand alone cannot, or does so with lower affinity. scirp.orgscirp.org The coordination of the metal ion can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets. rsc.org The biological activities of these metal complexes are often greater than those of the free ligands. rsc.orgdergipark.org.trajrconline.org

A key aspect of understanding the pharmacology of these compounds is the direct comparison of the biological activity of the thiosemicarbazone ligand versus its corresponding metal complex. Research has consistently shown that the metal complexes, particularly with copper, exhibit significantly enhanced biological activity.

A study on this compound thiosemicarbazone derivatives and their copper(II) complexes provided clear evidence for this enhancement. scirp.orgscirp.org The research focused on their activity against breast cancer cell lines and the inhibition of human topoisomerase IIα, but the principles are broadly applicable to other biological activities. Two new ligands, this compound ethylthiosemicarbazone (PTZ-ETSC) and this compound tert-butylthiosemicarbazone (PTZ-tBTSC), were synthesized along with their copper(II) complexes, [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl]. scirp.orgscirp.org

The results demonstrated that the copper complexes were significantly more potent than the uncomplexed ligands. scirp.orgscirp.org For example, the EC₅₀ value for [Cu(PTZ-tBTSC)Cl] against the MDA-MB-231 breast cancer cell line was 1.41 µM, whereas the ligand (PTZ-tBTSC) alone had an EC₅₀ of 97.8 µM. scirp.org A similar trend was observed with the MCF7 cell line, where the copper complex of PTZ-ETSC was approximately 72 times more active than the ligand itself. scirp.org

This increased activity of the metal complexes is attributed to the formation of a stable, square planar structure upon chelation, which is believed to be crucial for their interaction with biological targets. researchgate.net While the ligands themselves may possess some inherent activity, their coordination to a metal ion like copper(II) can potentiate their effects, leading to a more robust biological response. rsc.orgscirp.orgscirp.org

Structure Activity Relationship Sar Studies for 2 Propionylthiazole Based Compounds

Influence of Side Chain Substitutions on Biological Activity

Research into 2-propionylthiazole derivatives has demonstrated that substitutions on the side chain significantly impact their biological effects.

In the context of antimicrobial agents, the nature of the substituent on the thiazole (B1198619) ring is critical. For instance, in a series of 2-(4-pyridyl)-thiazoles, substitutions at the fourth position of the thiazole ring with aryl or hetaryl groups were explored for their potential as DNA gyrase and lumazine (B192210) synthase inhibitors. nih.gov Similarly, for thiazolyl-2-pyrazoline hybrid compounds, the substituents on both the thiazole and pyrazoline rings influence their antimicrobial spectrum. nih.govpreprints.org Acyl group substitutions at the 5th position of the thiazole ring have been shown to yield compounds with antibacterial activity, with acetate, anilido, and acetyl groups being favorable. preprints.orgmdpi.com

For thiosemicarbazone derivatives of this compound, the substitution on the terminal nitrogen of the thiosemicarbazone side chain plays a secondary, yet important, role in their activity as topoisomerase IIα (TopoIIα) inhibitors. nih.gov Specifically, copper(II) complexes with methyl, ethyl, and tert-butyl substitutions on the thiosemicarbazone moiety were found to be slightly more effective at inducing DNA cleavage than those with benzyl (B1604629) and phenyl groups. nih.govresearchgate.net

In the development of cyclooxygenase (COX) inhibitors based on 2-[4-(thiazol-2-yl)phenyl]propionic acid, substitutions on both the phenyl and thiazole rings were investigated. Halogen substitutions at the R1 position of the benzene (B151609) ring and a methyl group at the R2 and/or R3 positions of the thiazole ring were found to be favorable for inhibitory activity. nih.gov Conversely, bulky alkyl or polar functional groups at the R2 position of the thiazole ring resulted in weaker inhibitors. nih.gov

The following table summarizes the influence of side chain substitutions on the biological activity of various this compound-based compounds.

| Core Scaffold | Substitution Position | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference |

| 2-(4-pyridyl)-thiazole | 4-position of thiazole | Aryl, Hetaryl | - | DNA gyrase and lumazine synthase inhibition | nih.gov |

| Thiazolyl-2-pyrazoline | 5-position of thiazole | Acetate, Anilido, Acetyl | - | Antibacterial | preprints.orgmdpi.com |

| This compound thiosemicarbazone Cu(II) complexes | Terminal nitrogen of thiosemicarbazone | Methyl, Ethyl, tert-Butyl | Benzyl, Phenyl | TopoIIα inhibition, DNA cleavage | nih.govresearchgate.net |

| 2-[4-(thiazol-2-yl)phenyl]propionic acid | R1 of benzene ring | Halogens | - | Cyclooxygenase inhibition | nih.gov |

| 2-[4-(thiazol-2-yl)phenyl]propionic acid | R2 and/or R3 of thiazole ring | Methyl | Bulky alkyl, Polar functional groups | Cyclooxygenase inhibition | nih.gov |

Impact of Metal Ion Identity on TopoIIα Inhibition and DNA Cleavage

The chelation of metal ions by this compound-based thiosemicarbazones is a critical determinant of their ability to inhibit TopoIIα and induce DNA cleavage. Research has shown that the metal-free thiosemicarbazone ligands themselves are inactive as TopoIIα inhibitors. nih.govresearchgate.net However, upon complexation with certain metal ions, they become potent inhibitors.

Studies comparing different metal complexes have revealed that the identity of the metal ion plays a predominant role in the inhibition of TopoIIα. nih.govmdpi.com For instance, both copper(II) (Cu(II)) and palladium(II) (Pd(II)) complexes of α-(N)-heterocyclic thiosemicarbazones inhibit plasmid DNA relaxation mediated by TopoIIα. nih.govresearchgate.net However, in DNA cleavage assays, Cu(II)-TSC complexes consistently induce higher levels of DNA cleavage compared to their Pd(II) counterparts. nih.govresearchgate.net This suggests that while both metals can confer inhibitory activity, Cu(II) is more effective at stabilizing the TopoIIα-DNA cleavage complex. researchgate.net

The mechanism of action is thought to involve the metal complex acting as a catalytic inhibitor by inhibiting the ATP hydrolysis function of TopoIIα, and also as an interfacial poison by stabilizing the DNA cleavage complex. mdpi.com The square planar geometry adopted by metal-TSC complexes, such as those with Cu(II) and Pd(II), appears to be crucial for their inhibitory activity. researchgate.net

The following table summarizes the impact of metal ion identity on the biological activity of this compound thiosemicarbazone complexes.

| Metal Ion | Effect on TopoIIα-mediated DNA Relaxation | Effect on TopoIIα-mediated DNA Cleavage | Reference |

| Copper(II) | Inhibition | High levels of cleavage | nih.govresearchgate.net |

| Palladium(II) | Inhibition | Lower levels of cleavage than Cu(II) | nih.govresearchgate.net |

| None (Ligand only) | No inhibition | No cleavage | nih.govresearchgate.net |

Relationship Between Conformational States and Biological Properties

The conformational state of this compound derivatives can have a significant impact on their biological properties. For this compound thiosemicarbazone (TSC) ligands, such as PTZ-ETSC and PTZ-tBTSC, the existence of different conformers in solution has been observed. scirp.orgscirp.org These conformers are typically described as a non-hydrogen-bonded and a hydrogen-bonded form, which are in equilibrium. scirp.orgscirp.org

While it is not definitively known if one conformer is more biologically active than the other, there is evidence to suggest a correlation between the conformational equilibrium and biological outcomes. For example, PTZ-tBTSC, which may have a higher ratio of the non-hydrogen-bonded conformer at equilibrium compared to PTZ-ETSC, demonstrated greater anti-proliferative action against certain breast cancer cell lines. scirp.orgscirp.org This could be attributed to the different physicochemical properties of the conformers, such as lipophilicity, which may affect cell permeability. scirp.orgscirp.org

Molecular docking studies of novel azole antifungals with N-substituted phenoxypropylamino side chains have also highlighted the importance of conformation. The N-substitutions were found to be important for the conformation of the side chains, which in turn affects their binding to the target enzyme. nih.gov

The following table outlines the observed relationship between conformational states and biological properties of this compound-based compounds.

| Compound/Class | Conformational States | Observed Biological Property Correlation | Reference |

| PTZ-ETSC, PTZ-tBTSC | Non-hydrogen-bonded and hydrogen-bonded conformers in equilibrium | The compound with a potentially higher ratio of the non-hydrogen-bonded conformer (PTZ-tBTSC) showed greater anti-proliferative activity. | scirp.orgscirp.org |

| Azole antifungals | Conformation of N-substituted phenoxypropylamino side chains | Conformation influenced by N-substitutions is crucial for binding to the target enzyme. | nih.gov |

SAR in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles

The strategy of "clubbing" or hybridizing the thiazole nucleus with other heterocyclic rings has been a fruitful area of research for developing novel antimicrobial agents. mdpi.comresearchgate.net The rationale is that combining two or more bioactive heterocyclic scaffolds can lead to compounds with enhanced or synergistic antimicrobial activity. nih.govpreprints.org

Several classes of these hybrid molecules have been investigated:

Thiazolyl–2-Pyrazoline Hybrids : 2-Pyrazoline is a well-known anti-infective scaffold. nih.govpreprints.org SAR studies on these hybrids have shown that the nature and position of substituents on both the thiazole and pyrazoline rings are crucial for activity. For example, the presence of a phenyl ring can enhance antibacterial action. jchemrev.com

Thiazolyl–Pyrazole (B372694) Hybrids : Pyrazole is another heterocycle with significant antimicrobial properties. nih.govpreprints.org The combination of thiazole and pyrazole moieties has yielded compounds with promising antimicrobial potential. nih.govpreprints.org

Thiazolyl–Quinuclidine Hybrids : Quinuclidine, found in natural alkaloids like quinine, has been incorporated into thiazole derivatives to create novel antibacterial and antifungal agents. nih.govpreprints.org

Thiazolyl-Triazole-Pyrazoline Hybrids : In one study, a compound containing a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety showed better antifungal activity against C. albicans, possibly due to a structural resemblance to fluconazole. nih.govmdpi.com

A review of antimicrobial thiazoles combined with various heterocycles from 2017-2023 highlights the importance of these SAR studies in guiding the rational design of new antimicrobial drugs. mdpi.comresearchgate.net

The following table summarizes the SAR findings for some of these novel antimicrobial thiazole hybrids.

| Hybrid Class | Key SAR Finding | Target Organisms/Activity | Reference |

| Thiazolyl-2-Pyrazoline | Presence of a phenyl ring enhances antibacterial activity. | Bacteria | jchemrev.com |

| Thiazolyl-2-Pyrazoline | Acyl group substitution at the 5-position of the thiazole ring results in antibacterial activity. | Bacteria | preprints.orgmdpi.com |

| Thiazolyl-Triazole-Pyrazoline | Addition of a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety may increase antifungal activity. | C. albicans | nih.govmdpi.com |

| Thiazolyl-Quinuclidine | Combination shows potential for antibacterial and antifungal activities. | Bacteria, Fungi | nih.govpreprints.org |

SAR in Cyclooxygenase Inhibitors Derived from Thiazolyl Phenylpropionic Acids

Derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been synthesized and evaluated as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. nih.govpsu.edu SAR studies of these compounds have provided valuable insights into the structural requirements for potent COX inhibition.

Key findings from these studies include:

Substitution on the Phenyl Ring : The presence of halogen atoms at the 3-position (R1) of the phenyl ring was found to be favorable for inhibitory activity. nih.gov

Substitution on the Thiazole Ring : A methyl group at the 4-position (R2) and/or the 5-position (R3) of the thiazole ring enhanced inhibitory activity. nih.gov In contrast, the introduction of bulky alkyl groups or polar functional groups at the R2 position led to a decrease in potency, suggesting steric and electronic constraints in the enzyme's active site. nih.gov

Propionic Acid Moiety : The propionic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity. vikramuniv.ac.in

Quantitative structure-activity relationship (QSAR) studies have further refined these observations, correlating the inhibitory activity with various physicochemical and structural descriptors of the substituents. psu.edu For example, one QSAR equation indicated that higher hydrophobicity and electron-withdrawing properties of the substituent at the R1 position of the phenyl ring would lead to better activity. psu.edu

The following table summarizes the SAR for cyclooxygenase inhibitors derived from thiazolyl phenylpropionic acids.

| Substitution Position | Favorable Substituents | Unfavorable Substituents | Effect on COX Inhibition | Reference |

| R1 (Phenyl ring, position 3) | Halogens | - | Increased activity | nih.gov |

| R2 (Thiazole ring, position 4) | Methyl | Bulky alkyl, Polar functional groups | Increased activity | nih.gov |

| R3 (Thiazole ring, position 5) | Methyl | - | Increased activity | nih.gov |

Formation and Degradation Mechanisms of 2 Propionylthiazole in Complex Matrices

Maillard Reaction Pathways in Food Products

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal pathway for the generation of a plethora of flavor compounds, including 2-propionylthiazole. nih.gov This reaction is responsible for the desirable roasted, nutty, and savory notes in many cooked foods. Thiazoles and thiazolines, in particular, are associated with a roasted aroma and are formed during thermal processes through the Maillard reaction. mdpi.com

The interaction between sulfur-containing amino acids, such as cysteine and its oxidized form cystine, and reducing sugars like ribose is fundamental to the formation of many sulfur-containing aroma compounds. nih.gov In model systems, the reaction of L-cysteine with ribose has been shown to produce a variety of important flavor compounds. ntou.edu.tw Specifically, the carbon skeleton of ribose can remain intact during the formation of certain sulfur aroma compounds, highlighting its direct role as a backbone for the final product. nih.gov The pH of the reaction environment significantly influences the products formed; for instance, higher pH levels tend to favor the production of thiazoles like 2-acetylthiazole (B1664039), while lower pH conditions generally result in higher yields of thiols such as 2-methyl-3-furanthiol. ntou.edu.tw

The formation of this compound and related compounds proceeds through a series of reactive intermediates. Cysteamine (B1669678), which is formed from the decarboxylation of cysteine, is a crucial precursor. ntou.edu.twimreblank.ch It can react with dicarbonyl compounds, such as methylglyoxal (B44143) (a sugar fragmentation product), to form heterocyclic structures. ntou.edu.twimreblank.ch For instance, the reaction of cysteamine with methylglyoxal is a known pathway to the formation of 2-acetyl-2-thiazoline (B1222474), which can then be oxidized to 2-acetylthiazole. ntou.edu.twimreblank.ch This suggests a similar pathway for this compound involving a three-carbon dicarbonyl intermediate.

The fragmentation of sugars like ribose provides the necessary carbonyl and dicarbonyl intermediates for these reactions. scispace.com Key sugar fragments include methylglyoxal and other deoxyosones. imreblank.chscispace.com The reaction between these sugar fragments and cysteine-derived intermediates is a cornerstone of flavor generation in the Maillard reaction.

Kinetic studies provide insight into the dynamics of flavor formation. Research on related compounds like 2-acetyl-2-thiazoline (ATn) and its oxidation product 2-acetylthiazole (AT) reveals that ATn can readily oxidize to form AT under mild aqueous conditions. imreblank.ch This highlights the importance of the processing environment, as dry-heating conditions tend to favor the formation of the thiazoline (B8809763) precursor in greater amounts compared to aqueous systems. imreblank.ch The concentration of reactants also plays a critical role. For example, in the reaction of cysteine with methylglyoxal and glyoxal, 2-acetylthiazole was the dominant product when the molar ratio of cysteine to methylglyoxal was 1:1. nih.gov This indicates a preferential reaction of cysteine with methylglyoxal to generate the thiazole (B1198619) structure. nih.gov

Thermal Degradation Processes Leading to this compound

High temperatures, independent of the classic Maillard reaction, can also lead to the formation of this compound through the thermal degradation of sulfur-containing precursors. nih.govthermofisher.com Thermal processing can induce the breakdown of larger molecules into smaller, volatile compounds. nih.gov For instance, the dry heating of L-cysteine and glucose mixtures has been shown to promote the formation of compounds like 2-propionyl-2-thiazoline. ntou.edu.tw This indicates that thermal stress alone can drive the necessary reactions for the formation of the thiazole ring structure.

Enzymatic Pathways in the Formation of Sulfur Compounds (General Context)

While the primary formation routes for this compound are thermal, it is important to consider the broader context of how sulfur compounds are formed in biological systems. In many plants, such as those from the Allium genus (onions, garlic), enzymatic reactions are responsible for the generation of characteristic flavor compounds. mdpi.comjst.go.jp These processes typically involve the breakdown of non-volatile, sulfur-containing precursors by enzymes when the plant tissue is damaged. jst.go.jp

For example, S-alkenyl cysteine sulfoxides are acted upon by alliinase enzymes to produce a variety of volatile sulfur compounds. mdpi.com While there is no direct evidence for the enzymatic formation of this compound itself, these pathways are crucial for producing the initial sulfur-containing precursors that can later participate in thermal reactions. nih.govresearchgate.net Enzymes like cysteine-S-conjugate β-lyases can cleave carbon-sulfur bonds, releasing volatile thiols from non-volatile precursors, which could then be available for subsequent Maillard or thermal reactions. d-nb.info

Analytical Methodologies for 2 Propionylthiazole Quantification and Identification

Advanced Gas Chromatography Techniques

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like 2-propionylthiazole. pharmacyjournal.org Advances in GC, particularly the development of comprehensive two-dimensional gas chromatography (GCxGC), have significantly enhanced the ability to analyze complex mixtures. azom.comsepsolve.comleco.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Resolution of Co-eluting Compounds

One-dimensional GC analysis of intricate samples often results in co-elution, where multiple compounds emerge from the chromatographic column at the same time, making individual identification and quantification challenging. azom.comgcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) addresses this limitation by employing two columns with different stationary phases. azom.comsepsolve.com The entire effluent from the first-dimension column is systematically transferred to a second, shorter column for further separation. azom.com This process generates a two-dimensional chromatogram, or contour plot, which significantly increases peak capacity and resolution. azom.comgcms.cz

When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides a powerful tool for resolving and identifying co-eluting compounds. azom.com The high resolving power of GCxGC separates the individual components, while the TOFMS provides the mass spectral data necessary for identification. azom.com For instance, in a pet food sample analysis, this compound co-eluted with another compound in a standard GC-TOFMS analysis, resulting in a low library similarity match of 660. gcms.czazom.com However, using GCxGC-TOFMS, the two compounds were chromatographically separated in the second dimension. gcms.czazom.com This separation improved the library similarity for this compound to 891 and allowed for the successful identification of the co-eluting compound as 2-acetyl-3-methylpyrazine. gcms.czdigitaloceanspaces.com This demonstrates the superior ability of GCxGC-TOFMS to resolve and confidently identify compounds in complex mixtures. gcms.cz

Application in Complex Sample Analysis (e.g., Food Samples, Environmental Samples)

In environmental analysis, GCxGC is invaluable for detecting and quantifying pollutants at trace levels. pharmacyjournal.orgchemistry-matters.com The method's ability to resolve complex mixtures is essential for identifying specific contaminants, such as polychlorinated biphenyls (PCBs), in environmental matrices like soil, sediment, and biological tissues. mmu.ac.uk For example, a GCxGC-TOFMS method was able to separate 188 out of 209 PCB congeners in a single analytical run, highlighting its potential for detailed environmental forensics and monitoring. mmu.ac.uk The structured nature of GCxGC chromatograms can also aid in grouping compounds by chemical class, simplifying the identification of unknown contaminants in non-target screening approaches. azom.com

Role as an Analytical Standard in Chemical Analysis

This compound serves as a crucial analytical standard in chemical analysis. chemimpex.com Its availability in high purity, often ≥98% as determined by GC, allows it to be used as a reference material for the identification and quantification of this and similar compounds in various samples. chemimpex.comthermofisher.com In chromatographic methods, the retention time and mass spectrum of a peak in a sample are compared to those of the this compound standard to confirm its identity. nih.gov For quantitative analysis, a calibration curve is typically generated using known concentrations of the standard, against which the concentration of the analyte in the sample can be accurately determined. The use of such standards is a fundamental practice in analytical chemistry to ensure the accuracy and reliability of results. chemimpex.com

Method Development and Validation for Trace Analysis

Developing and validating analytical methods are critical steps to ensure they are suitable for their intended purpose, particularly for trace analysis where high sensitivity and specificity are required. nih.govunnes.ac.id Method validation involves a series of tests to confirm that the analytical procedure is reliable, reproducible, and accurate for the intended application. ich.orgeuropa.eu

Key parameters considered during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov For chromatographic methods, this involves ensuring that the analyte peak is well-resolved from other peaks. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (precision within-laboratory variations). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the trace analysis of this compound, techniques like GCxGC-TOFMS are often employed due to their high sensitivity and resolving power. leco.com The development of such a method would involve optimizing parameters such as column selection, temperature programming, and mass spectrometer settings. Validation would then be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data generated is reliable for applications like food safety assessment or environmental monitoring. nih.govich.orgeuropa.eu

Chemosensory Research and Flavor Chemistry of 2 Propionylthiazole

Contribution to Aroma Profiles in Food Systems

The significance of 2-propionylthiazole in the flavor and aroma of various foods is primarily due to its potent and distinct sensory characteristics. It is recognized as a key contributor to the desirable roasted and savory notes associated with thermally processed foods.

This compound is characterized by a complex and appealing aroma profile. Its scent is consistently described with terms related to baked and roasted goods. thegoodscentscompany.comparchem.comthegoodscentscompany.comhmdb.ca Specific descriptors reported in scientific literature include nutty, popcorn, cereal, and bready. thegoodscentscompany.comparchem.comhmdb.ca More nuanced descriptions such as burnt bread crust, cracker-like, and wet biscuit have also been attributed to the compound. wur.nl Some evaluations also note a brown-roasted, vanilla-like odor. nih.govlekostyle.comfao.org This combination of sensory notes makes it a valuable component in creating the perception of freshly baked or roasted products. chemimpex.com

Table 1: Reported Odor Descriptors for this compound

| Descriptor Category | Specific Terms |

|---|---|

| Bready / Cereal | Bready, Burnt Bread Crust, Cracker-like, Cereal, Wet Biscuit thegoodscentscompany.comthegoodscentscompany.comhmdb.cawur.nl |

| Roasted / Nutty | Nutty, Popcorn, Roasted thegoodscentscompany.comparchem.comhmdb.calekostyle.com |

| Other | Brown-roasted, Vanilla-like nih.govlekostyle.comfao.org |

Another critical metric for evaluating the impact of a flavor compound is the Odor Activity Value (OAV). The OAV is calculated by dividing the concentration of a compound in a food by its odor detection threshold. wikipedia.orgwikipedia.org A compound with an OAV greater than 1 is considered a key odorant, meaning it directly contributes to the food's aroma. wikipedia.org While the FD factor for this compound indicates its potential significance, specific OAVs are calculated based on its concentration in a particular food matrix.

Table 2: Flavor Dilution (FD) Factor of this compound in a Specific Food System

| Food Product | FD Factor | Reference |

|---|

Occurrence in Specific Food Products (e.g., White Bread, Coffee, Baked Goods, Snacks)

Reflecting its characteristic aroma, this compound has been identified as a volatile component in a variety of processed foods. Its presence is often linked to heating processes like baking and roasting. It is utilized as a flavoring agent in baked goods, snacks, and for creating meat and rice flavors. chemimpex.commade-in-china.comchemhub.com

The compound's aroma profile, particularly its bread-crust and corn-like notes, makes it suitable for use in pandan and basmati rice flavors. lekostyle.com While it has been described with notes characteristic of white bread, such as burnt bread crust and cracker-like, its identification in white bread itself has not always been confirmed in all studies. wur.nl Furthermore, its formation has been studied in the context of coffee roasting, indicating its contribution to the complex aroma of coffee. imreblank.ch

Chemosensory Receptor Interactions and Modulation (Conceptual Framework)

Understanding how volatile compounds like this compound interact with olfactory receptors is a fundamental goal of chemosensory research. The process of olfactory transduction occurs in the fine cilia of olfactory sensory neurons, which presents experimental challenges for studying these interactions directly in living tissue. acs.org

To overcome the difficulties in studying odorant-receptor interactions, researchers have developed innovative methods, such as creating photoactivatable or "caged" odorants. acs.org This conceptual framework involves synthesizing a biologically inactive version of an odorant that is protected by a photoremovable group. researchgate.net This "caged" compound can be delivered to a target receptor or ion channel in intact olfactory tissues. acs.org

Upon stimulation with a brief pulse of light, the protective group is cleaved, releasing the active odorant in a controlled manner, both spatially and temporally. acs.orgresearchgate.net Researchers have successfully used the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore to cage various odorants. acs.org The release of these odorants upon illumination was shown to activate native sensory neurons and elicit an electroolfactogram (EOG) response in mouse olfactory epithelium, demonstrating the viability of this technique for studying the chemosensory system. acs.org This approach provides a powerful tool for investigating the precise mechanisms by which odorants like this compound are detected by the olfactory system. orcid.orggoogle.com

Flavor Generation Mechanisms during Food Processing (e.g., Roasting)

Thiazoles, including this compound, are typically formed during the thermal processing of food through the Maillard reaction. mdpi.com This complex series of chemical reactions occurs between amino acids and reducing sugars, generating a wide array of flavor compounds responsible for the desirable brown and roasted aromas in cooked food.

The formation of this compound has been observed in heated aqueous solutions containing the sulfur-containing amino acid L-cysteine and glucose. ntou.edu.tw It is one of several important aroma molecules generated under these conditions, alongside other thiophenes and thiazoles. ntou.edu.tw Studies on coffee roasting have also confirmed the formation of this compound, highlighting the key role of precursor compounds like cysteine in modulating the final coffee flavor. imreblank.ch The dry heating of a cysteine and glucose mixture, as opposed to an aqueous reaction, tends to favor the formation of the related compound 2-propionyl-2-thiazoline. ntou.edu.tw

Emerging Research Directions and Future Perspectives for 2 Propionylthiazole

Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 2-propionylthiazole serves as a versatile scaffold for the synthesis of novel derivatives with enhanced biological activity. A significant area of investigation involves the derivatization of the propionyl group, particularly through the formation of thiosemicarbazones. These derivatives, and especially their metal complexes, have demonstrated considerable promise in medicinal chemistry.